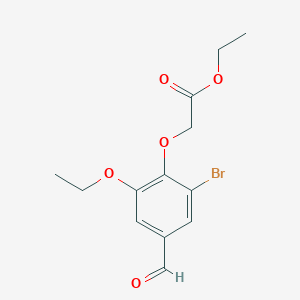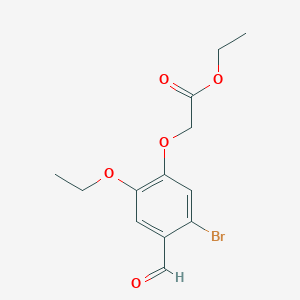
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H15BrO5 . It has an average mass of 331.159 Da and a monoisotopic mass of 330.010284 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Studies
Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, were confirmed using single crystal X-ray diffraction data. These studies are important for understanding the physical and chemical properties of these compounds, which could be relevant in various applications including material science and pharmaceuticals (Kaur et al., 2012).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to this compound have been explored. For example, the title compound 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate was synthesized through an intramolecular cycloaddition reaction. Understanding these reactions is crucial for developing new synthetic routes and potentially for the creation of novel compounds with beneficial properties (He, 2010).
Biological Activities
Studies on similar molecules have highlighted their potential for various biological activities. For instance, L-proline-catalyzed reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate produced thieno[3,2-c]thiopyran derivatives, which can be significant in the context of medicinal chemistry for developing new therapeutic agents (Indumathi et al., 2010).
Fluorescent Agents
The synthesis of fluorescent agents like Zinquin ester, which involves compounds related to this compound, has been documented. These agents are specific for zinc(II) and can be used in the study of biological zinc(II), highlighting their importance in biochemistry and cellular biology (Mahadevan et al., 1996).
Antioxidant Properties
Research on structurally similar compounds has shown potential antioxidant properties. For example, nitrogen-containing bromophenols derived from marine algae, which are structurally related to this compound, exhibited potent scavenging activity against radicals. Such properties are valuable in the development of natural antioxidants for use in food and pharmaceutical industries (Li et al., 2012).
Marine Natural Products
Compounds isolated from marine organisms, such as fungi, that are related to this compound, have been studied for their unique structures and properties. These studies contribute to the discovery of new natural products with potential applications in various fields including drug discovery and material science (Wu et al., 2009).
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGSTPZPGACLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B474758.png)
![3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474766.png)
![Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B474784.png)
![5-Bromo-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B474795.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B474803.png)
![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)
![4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B474822.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)
![6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474866.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)
![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)